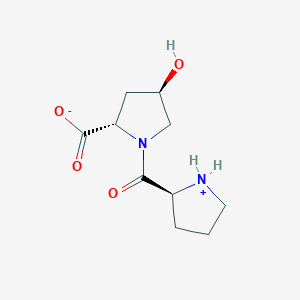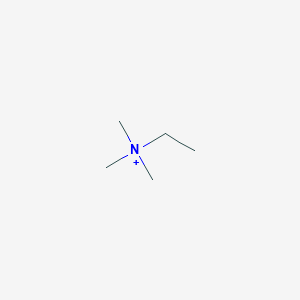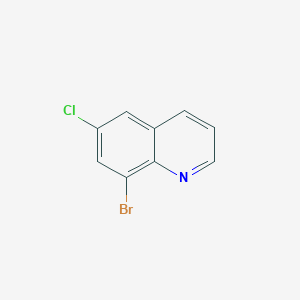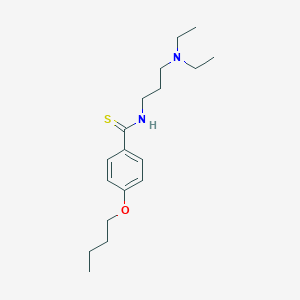
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is a chemical compound that is widely used in scientific research. It is a thioamide compound that has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is not fully understood. However, it is thought to interact with specific targets in the body, such as acetylcholinesterase and GABA receptors. By interacting with these targets, it can modulate their activity and produce a range of effects.
Biochemical and Physiological Effects:
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can produce a range of effects on the nervous system. It has also been shown to modulate GABA receptors, which are involved in the regulation of anxiety and other neurological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- has several advantages for use in lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in biological systems. It is also a thioamide compound, which makes it useful for studying the role of thioamide compounds in biological systems.
However, there are also limitations to the use of Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and costly. It is also a thioamide compound, which can make it difficult to work with in some lab settings.
Direcciones Futuras
There are several future directions for research on Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-. One area of research could be to further investigate its mechanism of action and its effects on acetylcholinesterase and GABA receptors. Another area of research could be to explore its potential therapeutic applications, such as in the treatment of neurological disorders. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-.
Conclusion:
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is a complex thioamide compound that has been found to have a range of biochemical and physiological effects. It has been used extensively in scientific research as a tool to study the role of thioamide compounds in biological systems. While it has several advantages for use in lab experiments, there are also limitations to its use. Future research could focus on further investigating its mechanism of action, exploring its potential therapeutic applications, and developing more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is a complex process that involves several steps. The first step is the preparation of p-butoxybenzoyl chloride by reacting p-butoxybenzoic acid with thionyl chloride. The second step is the preparation of N-(3-diethylaminopropyl)thiourea by reacting diethylamine with thiourea. Finally, the two compounds are reacted together to form Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-.
Aplicaciones Científicas De Investigación
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- has been used extensively in scientific research. It has been found to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the modulation of GABA receptors. It has also been used as a tool to study the role of thioamide compounds in biological systems.
Propiedades
Número CAS |
16575-27-2 |
|---|---|
Nombre del producto |
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- |
Fórmula molecular |
C18H30N2OS |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
4-butoxy-N-[3-(diethylamino)propyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H30N2OS/c1-4-7-15-21-17-11-9-16(10-12-17)18(22)19-13-8-14-20(5-2)6-3/h9-12H,4-8,13-15H2,1-3H3,(H,19,22) |
Clave InChI |
QOIIYAIOCGMFDK-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=NCCCN(CC)CC)S |
SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
Otros números CAS |
16575-27-2 |
Sinónimos |
p-Butoxy-N-[3-(diethylamino)propyl]thiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)


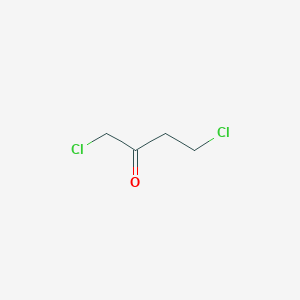
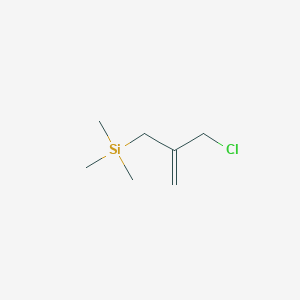
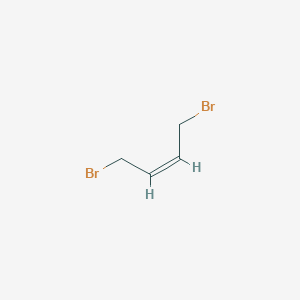
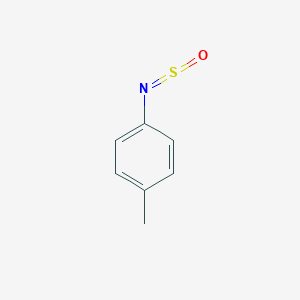
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
